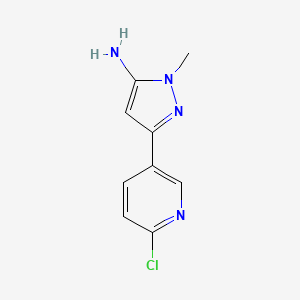
3-(6-chloropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Chloropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring substituted with a chloropyridine moiety and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 6-chloropyridine-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with methylhydrazine to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Chloropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole N-oxides, while substitution reactions can produce various substituted pyrazole derivatives.
Applications De Recherche Scientifique
3-(6-Chloropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(6-chloropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The chloropyridine moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(6-Chloropyridin-3-yl)methyl-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines: These compounds share the chloropyridine moiety and have similar biological activities.
2-(6-Chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide: Another compound with a chloropyridine group, used in optoelectronic applications.
Uniqueness
3-(6-Chloropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a chloropyridine moiety makes it a versatile scaffold for further functionalization and application in various fields.
Propriétés
Formule moléculaire |
C9H9ClN4 |
|---|---|
Poids moléculaire |
208.65 g/mol |
Nom IUPAC |
5-(6-chloropyridin-3-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H9ClN4/c1-14-9(11)4-7(13-14)6-2-3-8(10)12-5-6/h2-5H,11H2,1H3 |
Clé InChI |
XRAVDXBRFRWUCO-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)C2=CN=C(C=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3lambda4-Thia-6-azabicyclo[3.2.1]octan-3-onehydrochloride](/img/structure/B13609532.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropanoic acid](/img/structure/B13609537.png)


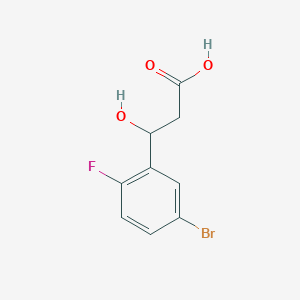
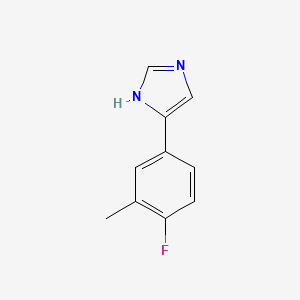


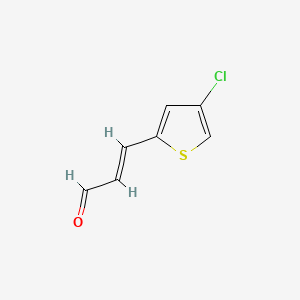
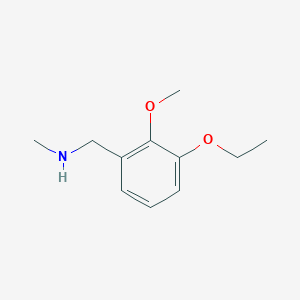
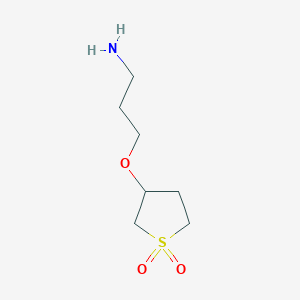
![1-{[Benzyl(methyl)amino]methyl}-3,3-dimethylpyrrolidine-2,5-dione](/img/structure/B13609593.png)
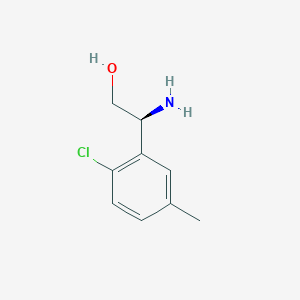
![N-[(1S)-3-amino-1-{[(1S,2R)-1-{[(1S)-3-amino-1-{[(3S,6S,9S,12S,15R,18R,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptaazacyclotricosan-21-yl]carbamoyl}propyl]carbamoyl}-2-hydroxypropyl]carbamoyl}propyl]-6-methyloctanamide](/img/structure/B13609616.png)
